3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
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Overview
Description
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole typically involves the borylation of a thiazole derivative. One common method is the iridium-catalyzed borylation of the corresponding thiazole precursor using bis(pinacolato)diboron in the presence of an iridium catalyst and a ligand such as 4,4’-di-tert-butyl-2,2’-bipyridine . The reaction is often carried out under microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and base such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Substitution: Thiazole derivatives with various substituents.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole depends on the specific reactions it undergoes. In coupling reactions, the boronate ester group interacts with palladium catalysts to form carbon-carbon bonds. The methoxy group can participate in various substitution reactions, altering the electronic properties of the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is unique due to the presence of both a thiazole ring and a boronate ester group
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-8(13-5)12-16-7/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPZKUPTMKUMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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